molecular formula C19H42BrN B8253432 Ethyl-dimethyl-pentadecylazanium;bromide

Ethyl-dimethyl-pentadecylazanium;bromide

Cat. No.: B8253432
M. Wt: 364.4 g/mol
InChI Key: BNTNOXFLHYQTID-UHFFFAOYSA-M
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Description

Ethyl-dimethyl-pentadecylazanium bromide is a quaternary ammonium compound characterized by a pentadecyl (C15) alkyl chain, an ethyl group, and two methyl groups attached to a central nitrogen atom, with a bromide counterion. Such compounds are often studied for their surfactant, antimicrobial, or neuromuscular blocking properties due to their amphiphilic structure and ionic nature.

Properties

IUPAC Name

ethyl-dimethyl-pentadecylazanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H42N.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20(3,4)6-2;/h5-19H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTNOXFLHYQTID-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC[N+](C)(C)CC.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H42BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-dimethyl-pentadecylazanium;bromide typically involves the quaternization of dimethylamine with ethyl bromide in the presence of pentadecylamine. The reaction is carried out in an inert solvent such as dichloromethane or acetonitrile at elevated temperatures to ensure complete quaternization.

Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the purification of the product through recrystallization or distillation to remove any unreacted starting materials and by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions are less common but can occur under specific conditions, typically involving reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles such as hydroxide or chloride ions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or sodium chloride in aqueous solutions.

Major Products Formed:

    Oxidation: Oxidized quaternary ammonium compounds.

    Reduction: Reduced amine derivatives.

    Substitution: Quaternary ammonium salts with different anions.

Scientific Research Applications

Ethyl-dimethyl-pentadecylazanium;bromide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.

    Biology: Employed as a disinfectant and antiseptic in laboratory settings to ensure sterile conditions.

    Medicine: Investigated for its potential use in antimicrobial therapies due to its ability to disrupt microbial cell membranes.

    Industry: Utilized in the formulation of cleaning agents, detergents, and personal care products for its surfactant properties.

Mechanism of Action

The primary mechanism of action of Ethyl-dimethyl-pentadecylazanium;bromide involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This action is facilitated by the positively charged quaternary ammonium group, which interacts with the negatively charged components of the cell membrane.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on structural and functional analogs:

Table 1: Key Properties of Selected Quaternary Ammonium Bromides

Compound Name Key Features Applications/Findings Reference Insights
Rocuronium Bromide Aminosteroid structure; rapid onset of neuromuscular blockade. Provides intubating conditions comparable to succinylcholine within 60 seconds . Clinical use in anesthesia.
Vecuronium Bromide Monoquaternary aminosteroid; intermediate duration of action. Hemodynamically stable during induction, similar to rocuronium . Surgical muscle relaxation.
Methylbenactyzium Bromide Contains diphenylglycolate moiety; anticholinergic activity. Synonyms include diethylaminoethyl diphenylglycolate methobromide . Potential neuropharmacology.
Imidazolium-based Bromides E.g., [BMIM]Br (1-butyl-3-methylimidazolium bromide); ionic liquid. Tunable physicochemical properties for solvents or catalysis . Industrial applications.

Critical Observations :

Structural Influence on Function: Ethyl-dimethyl-pentadecylazanium bromide’s long pentadecyl chain may enhance surfactant properties compared to shorter-chain analogs (e.g., rocuronium’s aminosteroid backbone). However, steric bulk could reduce neuromuscular blocking efficacy relative to compact structures like vecuronium . Bromide counterions (common in quaternary ammonium salts) improve solubility and stability, as seen in imidazolium ionic liquids .

Reactivity and Substitution :

  • Bromine atoms in related compounds (e.g., 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole) undergo substitution reactions with secondary amines , suggesting ethyl-dimethyl-pentadecylazanium bromide might exhibit similar reactivity.

Pharmacological Stability :

  • Hemodynamic stability observed in rocuronium and vecuronium implies that ethyl-dimethyl-pentadecylazanium bromide’s ethyl and methyl substituents could minimize cardiovascular side effects compared to older agents.

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